Cas no 1946823-81-9 (1H-Pyrazole, 5-bromo-1-(2,2-difluoroethyl)-)

Technical Introduction: 1H-Pyrazole, 5-bromo-1-(2,2-difluoroethyl)- is a halogenated pyrazole derivative featuring a bromo substituent at the 5-position and a 2,2-difluoroethyl group at the 1-position. This compound is of interest in synthetic and medicinal chemistry due to its versatile reactivity, particularly in cross-coupling reactions facilitated by the bromo moiety. The difluoroethyl group enhances metabolic stability and lipophilicity, making it a valuable intermediate for pharmaceutical research. Its well-defined structure and high purity ensure reproducibility in applications such as agrochemical and drug development. The compound’s stability under standard conditions further supports its utility in diverse synthetic pathways.
1H-Pyrazole, 5-bromo-1-(2,2-difluoroethyl)- structure
1946823-81-9 structure
Product name:1H-Pyrazole, 5-bromo-1-(2,2-difluoroethyl)-
CAS No:1946823-81-9
MF:C5H5BrF2N2
MW:211.007406949997
CID:5221394

1H-Pyrazole, 5-bromo-1-(2,2-difluoroethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole, 5-bromo-1-(2,2-difluoroethyl)-
    • Inchi: 1S/C5H5BrF2N2/c6-4-1-2-9-10(4)3-5(7)8/h1-2,5H,3H2
    • InChI Key: SHVRLXAREIFQQP-UHFFFAOYSA-N
    • SMILES: N1(CC(F)F)C(Br)=CC=N1

1H-Pyrazole, 5-bromo-1-(2,2-difluoroethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB503301-250 mg
5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole
1946823-81-9
250MG
€650.70 2022-03-01
abcr
AB503301-500 mg
5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole
1946823-81-9
500MG
€864.00 2022-03-01
abcr
AB503301-100 mg
5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole
1946823-81-9
100MG
€478.10 2022-03-01
abcr
AB503301-1 g
5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole
1946823-81-9
1g
€1,182.80 2022-03-01

Additional information on 1H-Pyrazole, 5-bromo-1-(2,2-difluoroethyl)-

Research Brief on 1H-Pyrazole, 5-bromo-1-(2,2-difluoroethyl)- (CAS: 1946823-81-9): Recent Advances and Applications

The compound 1H-Pyrazole, 5-bromo-1-(2,2-difluoroethyl)- (CAS: 1946823-81-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery.

Recent studies have highlighted the versatility of 1H-Pyrazole, 5-bromo-1-(2,2-difluoroethyl)- as a key intermediate in the synthesis of novel kinase inhibitors. Its bromo- and difluoroethyl-functionalized pyrazole core enables selective modifications, making it a valuable scaffold for targeting ATP-binding sites in kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the development of selective JAK3 inhibitors, showing promising results in preclinical models of autoimmune diseases.

In addition to its role in kinase inhibition, this compound has shown potential in the modulation of GPCRs (G-protein coupled receptors). Research conducted by the University of Cambridge (2024) revealed that derivatives of 1H-Pyrazole, 5-bromo-1-(2,2-difluoroethyl)- exhibit high affinity for the adenosine A2A receptor, suggesting applications in neurodegenerative disorders such as Parkinson's disease. The study utilized molecular docking and in vitro assays to validate its binding efficacy, with IC50 values in the nanomolar range.

The synthetic pathways for 1H-Pyrazole, 5-bromo-1-(2,2-difluoroethyl)- have also been optimized in recent years. A 2023 report in Organic Process Research & Development detailed a scalable, one-pot synthesis method with a yield exceeding 85%, significantly reducing production costs and environmental impact. This advancement is critical for its potential commercialization and large-scale pharmaceutical applications.

Despite these promising developments, challenges remain in the pharmacokinetic profiling of this compound. A 2024 review in Drug Metabolism Reviews noted that while its metabolic stability is acceptable, further structural modifications may be required to enhance its oral bioavailability. Ongoing research is exploring prodrug strategies and formulation technologies to address these limitations.

In conclusion, 1H-Pyrazole, 5-bromo-1-(2,2-difluoroethyl)- (CAS: 1946823-81-9) represents a compelling case study in modern medicinal chemistry, bridging the gap between synthetic innovation and therapeutic potential. Its dual applications in kinase and GPCR targeting underscore its versatility, while recent synthetic breakthroughs pave the way for broader adoption in drug development pipelines.

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